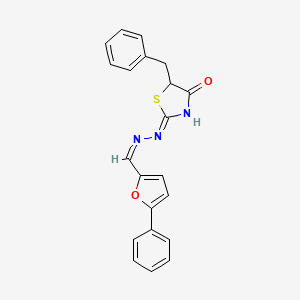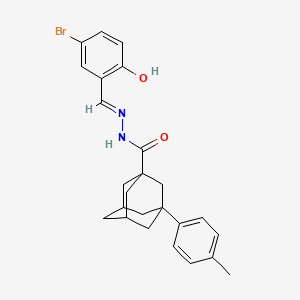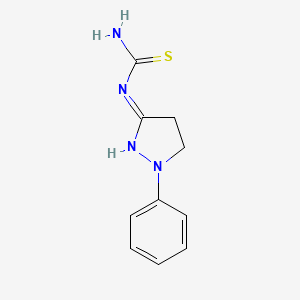
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea
Vue d'ensemble
Description
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea, also known as PDPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. PDPT is a thiourea derivative of pyrazoline and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea exerts its biological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea also inhibits the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and metastasis in cancer. Additionally, N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key signaling pathway involved in inflammation and cancer.
Biochemical and physiological effects:
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea inhibits the proliferation of cancer cells and induces apoptosis. N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea also inhibits the production of reactive oxygen species (ROS), which are implicated in various diseases, including cancer and inflammation. Additionally, N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea is also soluble in common solvents, making it easy to use in various assays. However, N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the biological effects of natural compounds. Additionally, N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea may have off-target effects that need to be carefully evaluated.
Orientations Futures
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has shown promising results in various preclinical studies, and there is potential for it to be developed as a therapeutic agent. Future research could focus on optimizing the synthesis method for N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea in animal models and clinical trials. Other future directions could include investigating the potential of N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea as a drug delivery system or exploring its effects on other signaling pathways involved in disease.
Applications De Recherche Scientifique
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has been studied extensively for its potential therapeutic effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has been shown to possess anti-microbial properties against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(E)-(1-phenylpyrazolidin-3-ylidene)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-10(15)12-9-6-7-14(13-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXBQYSIXYUFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=NC(=S)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(N/C1=N/C(=S)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(1-phenylpyrazolidin-3-ylidene)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{[2-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B3726658.png)
![(2-{[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3726660.png)
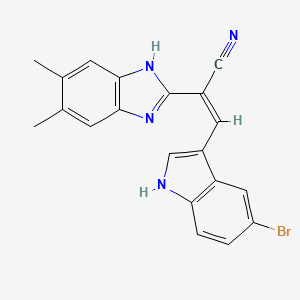
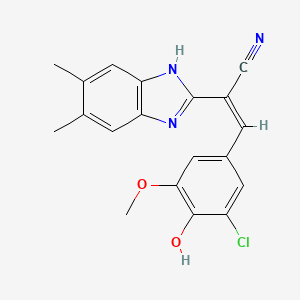
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B3726671.png)


![N-(3-chloro-4-methylphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3726690.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726705.png)
![6-hydroxy-3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B3726706.png)

![5-bromo-2-hydroxybenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3726720.png)
